N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
Mecanismo De Acción
N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide selectively targets mutant forms of EGFR, specifically the T790M mutation, which is responsible for acquired resistance to first-generation EGFR TKIs. It irreversibly binds to the ATP-binding pocket of the EGFR kinase domain, leading to inhibition of downstream signaling pathways and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide has been shown to effectively inhibit the growth of EGFR-mutant NSCLC cells in vitro and in vivo. It has also been shown to have a favorable safety profile in clinical trials, with fewer adverse effects compared to first-generation EGFR TKIs. However, it can cause some side effects such as diarrhea, rash, and nausea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide has several advantages for lab experiments, including its high selectivity for mutant EGFR, its irreversible binding to the ATP-binding pocket, and its ability to induce apoptosis in cancer cells. However, its irreversible binding can also be a limitation, as it may lead to the development of resistance over time.
Direcciones Futuras
There are several future directions for the research and development of N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide. One potential direction is the investigation of its use in combination with other drugs, such as immune checkpoint inhibitors and chemotherapy. Another direction is the exploration of its efficacy in other types of cancer that harbor EGFR mutations. Additionally, further studies are needed to better understand the mechanisms of resistance to N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide and to develop strategies to overcome it.
Métodos De Síntesis
The synthesis of N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide involves the reaction of 3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxylic acid with 2-fluoroaniline in the presence of a coupling agent. The resulting intermediate is then subjected to further reactions to produce the final product.
Aplicaciones Científicas De Investigación
N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs. In addition, N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide has also been studied in combination with other drugs such as immune checkpoint inhibitors and chemotherapy.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c20-15-3-1-2-4-17(15)22-19(27)24-11-14(12-24)25-18(26)6-5-16(23-25)13-7-9-21-10-8-13/h1-10,14H,11-12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUALUUEXMUJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2F)N3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.